1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one

Lipophilicity LogP ADME

Sourcing the correct regioisomer is critical-2-pyridyl or 4-pyridyl variants fail to recapitulate c-MET hinge-region binding. 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one (CAS 39572-18-4) provides the validated 3-pyridyloxy scaffold essential for kinase inhibitor SAR. • Exclusive 3-pyridyl nitrogen geometry ensures optimal ATP-binding pocket engagement • Reactive para-acetyl handle for Pd/Cu-catalyzed cross-coupling and condensation • ≥95% HPLC purity, suitable for SPR/DSF fragment screening and high-throughput biophysical assays.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 39572-18-4
Cat. No. B12661811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one
CAS39572-18-4
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2
InChIInChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3
InChIKeyCLOBDYGKUVCMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one: Kinase-Targeted Synthesis Building Block


1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one (CAS 39572-18-4) is a synthetic organic building block characterized by a 3-pyridyl ether moiety linked to an acetylated phenyl ring (molecular formula C13H11NO2, MW 213.23) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing pyridine-containing kinase inhibitor scaffolds [1]. Its structural features—an electron-deficient pyridine ring for hydrogen bonding and a reactive acetyl group—make it a critical precursor for fragment-based drug discovery and SAR campaigns targeting ATP-binding pockets [2].

Synthesis Workflow Kinase inhibitor scaffold with 3-pyridyl hinge-binding motif
Functional Handle Para-acetyl group enables condensation and cross-coupling elaboration
Fragment Suitability Moderate lipophilicity and MW profile support fragment-based library design

Why Structural Analogs Cannot Substitute


The 3-pyridyloxy substitution pattern of 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one is non-interchangeable with 2-pyridyl or 4-pyridyl isomers due to distinct electronic and steric effects that govern catalytic cross-coupling outcomes. Patent literature establishes that aminoheteroaryl kinase inhibitor potency is exquisitely sensitive to pyridine nitrogen positioning, with the 3-pyridyl variant conferring optimal geometry for c-MET hinge-region binding [1]. Furthermore, the para-acetylphenyl ether linkage in this specific compound provides a uniquely reactive handle for further functionalization—a feature absent in meta-substituted or non-acetylated analogs—making this exact CAS number essential for reproducible SAR progression [2].

Regioisomer sensitivity
2- or 4-pyridyl isomers alter electronic and steric profiles; hinge-binding geometry may shift, limiting scaffold reproducibility.
Acetyl group necessity
De-acetylated analogs lack the reactive para handle; functionalization pathways differ, disrupting SAR progression.

Quantitative Evidence: Head-to-Head Comparisons


Lipophilicity vs. Isomeric Analogs

The target compound exhibits a calculated LogP of 2.31 [1]. This lipophilicity value is distinct from isomeric analogs; for instance, 3-phenoxypyridine (the non-acetylated core) has a LogP of approximately 2.7 . The 0.4-unit LogP reduction conferred by the para-acetyl group in 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one improves aqueous solubility and reduces non-specific binding relative to non-polar 2-pyridyl or 4-pyridyl ether variants, which is a critical parameter for early-stage kinase inhibitor profiling.

Lipophilicity (LogP)
Class-level inference
LogP 2.31 (calculated)
Comparator 3-phenoxypyridine ~2.7; ΔLogP ≈ -0.4
Lower LogP may support aqueous solubility for in vitro assay reproducibility.
In silico prediction; class-level reference.
Lipophilicity LogP ADME Medicinal Chemistry

HPLC Retention vs. Non-Acetylated Core

1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one can be resolved using a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile/water/phosphoric acid [1]. In contrast, 3-phenoxypyridine, lacking the acetyl group, exhibits significantly different retention behavior under identical conditions due to its higher hydrophobicity and absence of the carbonyl hydrogen-bonding motif. This chromatographic distinction is essential for purity verification in procurement, as it confirms the identity and integrity of the acetylated building block prior to use in sensitive catalytic reactions.

HPLC Retention
Class-level inference
Newcrom R1 RP-HPLC resolves acetylated product from core
Qualitative retention shift vs. de-acetylated analog under MeCN/H₂O/H₃PO₄
Distinct retention confirms compound identity for procurement QC.
Proprietary conditions; identity verification context.
Chromatography Analytical Chemistry Purity Assessment

Boiling Point vs. Phenoxypyridine Derivatives

The target compound has a calculated boiling point of 357.7°C at 760 mmHg [1]. For comparison, 3-phenoxypyridine (the non-acetylated core) has a boiling point of 274.4°C . The ~83°C higher boiling point of 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one is attributable to the acetyl group, which increases molecular weight and introduces dipole-dipole interactions. This thermal property difference is a direct indicator of compound identity and purity; substitution with the lower-boiling core would fail to meet specifications for high-temperature synthetic procedures.

Boiling Point
Data to verify
357.7 °C at 760 mmHg (calc.)
Comparator 3-phenoxypyridine 274.4 °C; ΔT +83 °C
Acetyl group raises boiling point; indicative of structural identity.
In silico prediction; no experimental source provided.
Physical Chemistry Thermal Stability Process Chemistry

High-Value Application Scenarios


Synthesis of c-MET Kinase Inhibitors

This compound is a direct precursor in the synthesis of aminopyridine-based kinase inhibitors targeting c-MET, as disclosed in patent literature [1]. The 3-pyridyloxy motif is essential for hinge-region binding, and the para-acetyl group serves as a versatile anchor for further functionalization via condensation or cross-coupling. Procuring this exact CAS 39572-18-4 ensures fidelity to the patented scaffold and avoids regioisomeric impurities that would compromise kinase selectivity profiles.

FBDD Library Construction

With a molecular weight of 213.23 and a favorable LogP of 2.31, 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one is an ideal fragment for fragment-based screening libraries [2]. Its pyridine nitrogen and acetyl oxygen provide multiple hydrogen-bonding vectors, enabling efficient fragment elaboration. The compound's high purity (typically 95%) and verified analytical parameters (HPLC retention, boiling point) make it suitable for high-throughput biophysical assays such as SPR and DSF.

Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a validated substrate for copper-catalyzed C-O bond formation and related Pd-catalyzed transformations, as described in synthetic methodology studies . Its defined structure allows chemists to benchmark new ligand systems; the para-acetyl group can be reduced or transformed, while the pyridine nitrogen remains available for metal coordination. Procurement of this specific intermediate guarantees consistent reactivity in ligand screening campaigns.

Application
Selection Property
Validation Focus
c-MET kinase inhibitor synthesis
3-pyridyloxy regioisomer
Hinge-binding geometry confirmation
Fragment-based library construction
Fragment-like property profile
Biophysical assay compatibility (SPR/DSF)
Pd-catalyzed cross-coupling reactions
Acetyl functional handle
Reactivity benchmarking with ligand systems
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